Cas no 6626-40-0 (7,10-Dichloro-2-methoxybenzob1,5naphthyridine)
7,10-Dichloro-2-methoxybenzob1,5naphthyridine Chemical and Physical Properties
Names and Identifiers
-
- 7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine
- 7,10-dichloro-2-methoxybenzo[b][1,5]naphthyridine
- 7,10-Dichloro-2-methoxypyrido[3,2-b]quinoline
- 1-Aza-6,9-dichloro-2-methoxyacridine
- 7,10-Dichloro-2-methoxybenzo(b)-1,5-naphthyridine
- RF6V2XW3SX
- 7,10-Dichloro-2-methoxypyrido(3,2-b)quinoline
- 7,10-Dichloro-2-methoxypyrido[3,2-b]
- UNII-RF6V2XW3SX
- KHPZCNJKNIHKPI-UHFFFAOYSA-N
- A15741
- NSC59862
- 6626-40-0
- FT-0648045
- MFCD00160720
- BCP27022
- DTXSID70216459
- 7,5-naphthyridine
- Pyrido[3, 7,10-dichloro-2-methoxy-
- 7,2-b]quinoline
- NSC 59862
- SY240934
- 7,10-dichloro-2-methoxybenzo[b][1,5]
- 4-23-00-02772 (Beilstein Handbook Reference)
- BENZO(b)-1,5-NAPHTHYRIDINE, 7,10-DICHLORO-2-METHOXY-
- Pyrido(3,2-b)quinoline, 7,10-dichloro-2-methoxy-
- J-519054
- CS-0150209
- EINECS 229-588-9
- NS00035990
- NCIOpen2_002424
- AS-44337
- WLN: T C666 BN GNJ FO1 IG MG
- Benzo[b]-1,5-naphthyridine, 7,10-dichloro-2-methoxy-
- Benzo[b]-1, 7,10-dichloro-2-methoxy-
- 7,10-dichloro-2-methoxypyrido [3,2-b]quinoline
- BRN 0241112
- AKOS015900247
- NSC-59862
- SCHEMBL6723708
- DB-001003
- DTXCID20138950
- A10879
- 7,10-Dichloro-2-methoxy-pyrido[3,2-b]quinoline; 7,10-Dichloro-2-methoxypyrido[3,2-b]quinoline; NSC 59862
- 7,10-Dichloro-2-methoxybenzob1,5naphthyridine
-
- MDL: MFCD00160720
- Inchi: 1S/C13H8Cl2N2O/c1-18-11-5-4-9-13(17-11)12(15)8-3-2-7(14)6-10(8)16-9/h2-6H,1H3
- InChI Key: KHPZCNJKNIHKPI-UHFFFAOYSA-N
- SMILES: ClC1C2=C(C=CC(=N2)OC)N=C2C=C(C=CC2=1)Cl
- BRN: 0241112
Computed Properties
- Exact Mass: 278.00100
- Monoisotopic Mass: 278.001368
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 305
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.1
Experimental Properties
- Density: 1.453
- Boiling Point: 434 °C at 760 mmHg
- Flash Point: 434 °C at 760 mmHg
- Refractive Index: 1.704
- PSA: 35.01000
- LogP: 4.09840
7,10-Dichloro-2-methoxybenzob1,5naphthyridine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
7,10-Dichloro-2-methoxybenzob1,5naphthyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 216385-1g |
7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine |
6626-40-0 | 95% | 1g |
£379.00 | 2022-03-01 | |
| Fluorochem | 216385-5g |
7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine |
6626-40-0 | 95% | 5g |
£756.00 | 2022-03-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X52505-5g |
7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine |
6626-40-0 | 95% | 5g |
¥1166.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X52505-25g |
7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine |
6626-40-0 | 95% | 25g |
¥4678.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X52505-1g |
7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine |
6626-40-0 | 95% | 1g |
¥269.0 | 2023-09-05 | |
| TRC | D435410-500mg |
7,10-Dichloro-2-methoxybenzo[b][1,5]naphthyridine |
6626-40-0 | 500mg |
$ 138.00 | 2023-09-07 | ||
| TRC | D435410-5 g |
7,10-Dichloro-2-methoxybenzo[b][1,5]naphthyridine |
6626-40-0 | 5g |
$ 495.00 | 2022-01-09 | ||
| Alichem | A019095826-1g |
7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine |
6626-40-0 | 95% | 1g |
$328.68 | 2023-09-01 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 092378-1g |
7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine |
6626-40-0 | 95+% | 1g |
4193CNY | 2021-05-07 | |
| Chemenu | CM132427-1g |
7,10-dichloro-2-methoxybenzo[b][1,5]naphthyridine |
6626-40-0 | 95% | 1g |
$362 | 2021-08-05 |
7,10-Dichloro-2-methoxybenzob1,5naphthyridine Suppliers
7,10-Dichloro-2-methoxybenzob1,5naphthyridine Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
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5. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
Additional information on 7,10-Dichloro-2-methoxybenzob1,5naphthyridine
Professional Introduction to 7,10-Dichloro-2-methoxybenzob1,5naphthyridine (CAS No. 6626-40-0)
7,10-Dichloro-2-methoxybenzob1,5naphthyridine, identified by the Chemical Abstracts Service Number (CAS No.) 6626-40-0, is a specialized heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzobenzodiazepine class, characterized by its fused bicyclic structure consisting of a benzene ring and a naphthyridine core. The presence of chloro and methoxy substituents on the benzene ring enhances its chemical reactivity and potential biological activity, making it a valuable scaffold for drug discovery and development.
The structural motif of 7,10-Dichloro-2-methoxybenzob1,5naphthyridine has been extensively explored for its pharmacological properties. The benzob1,5naphthyridine scaffold is known for its ability to interact with various biological targets, including enzymes and receptors, which has implications for its potential therapeutic applications. Recent studies have highlighted the compound's role as a key intermediate in the synthesis of novel pharmacophores targeting neurological disorders, infectious diseases, and cancer.
In the realm of medicinal chemistry, the chloro and methoxy functional groups play a crucial role in modulating the electronic properties and binding affinity of 7,10-Dichloro-2-methoxybenzob1,5naphthyridine. The chlorine atoms introduce electrophilic centers that can participate in nucleophilic substitution reactions, while the methoxy group provides a hydrophilic moiety that can enhance solubility and metabolic stability. These features make the compound an attractive candidate for further derivatization and optimization.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of 7,10-Dichloro-2-methoxybenzob1,5naphthyridine with various biological targets using molecular docking simulations. These studies have revealed that the compound exhibits high affinity for certain enzyme families involved in signal transduction pathways. For instance, preliminary data suggest that it may interact with kinases and phosphodiesterases, which are critical targets in oncology and neurology.
The synthesis of 7,10-Dichloro-2-methoxybenzob1,5naphthyridine involves multi-step organic transformations that require precise control over reaction conditions. The process typically begins with the condensation of appropriately substituted benzene derivatives with amidines or hydrazines to form the benzobenzodiazepine core. Subsequent chlorination and methylation reactions introduce the characteristic substituents that define its pharmacological profile. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to improve yield and purity.
The biological evaluation of 7,10-Dichloro-2-methoxybenzob1,5naphthyridine has revealed promising activities in preclinical models. In vitro assays have demonstrated inhibitory effects on several disease-relevant targets, including proteases involved in inflammation and angiogenesis. Additionally, animal studies have shown potential therapeutic benefits in models of cancer and neurodegenerative diseases. These findings underscore the compound's significance as a lead structure for further development.
The development of novel drug candidates often requires structural modifications to optimize potency, selectivity, and pharmacokinetic properties. Derivatives of 7,10-Dichloro-2-methoxybenzob1,5naphthyridine have been synthesized to explore different functionalization patterns. For example, replacing chlorine atoms with fluorine or bromine substituents has been shown to alter binding interactions with biological targets. Similarly, modifications to the methoxy group or introduction of other heterocyclic moieties can fine-tune metabolic stability and bioavailability.
The role of 7,10-Dichloro-2-methoxybenzob1,5naphthyridine in drug discovery is further supported by its compatibility with modern biocatalytic approaches. Enzyme-mediated reactions have been utilized to introduce specific functional groups into its structure under mild conditions. This aligns with the growing emphasis on green chemistry principles in pharmaceutical manufacturing.
Future research directions for 7,10-Dichloro-2-methoxybenzob1,5naphthyridine include exploring its potential as an antiviral agent. Preliminary investigations have suggested that derivatives of this compound may interfere with viral replication by inhibiting essential enzymes or disrupting host-pathogen interactions. Such findings could open new avenues for treating emerging infectious diseases.
The integration of high-throughput screening (HTS) technologies has accelerated the identification of biologically active compounds like 7,10-Dichloro-2-methoxy-benzob1,5naphthyridine (CAS No.6626-40-0) into drug discovery pipelines. These platforms enable rapid assessment of large libraries of compounds for activity against diverse disease targets.
In conclusion,7,10-Dichlor-2-methoxy-benzob1,
5naph
thyr
idine (CAS No.
6626
40
0) represents a promising scaffold with significant potential in pharmaceutical research.
Its unique structural features,
combined
with
its
biological
activity,
make
it
a
valuable
candidate
for further exploration.
As
drug discovery technologies advance,
the role
of such specialized compounds will continue to grow,
driving innovation in medicine.
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